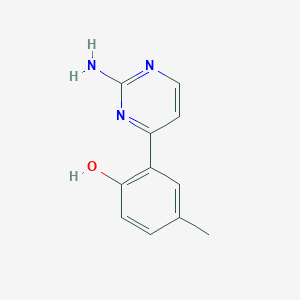

2-(2-Aminopyrimidin-4-yl)-4-methylphenol

Description

2-(2-Aminopyrimidin-4-yl)-4-methylphenol is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at position 2 and a 4-methylphenol moiety at position 2. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. Its phenol and pyrimidine groups enable hydrogen bonding and π-π interactions, which influence solubility, stability, and target binding .

Properties

IUPAC Name |

2-(2-aminopyrimidin-4-yl)-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-2-3-10(15)8(6-7)9-4-5-13-11(12)14-9/h2-6,15H,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBFXGOPDFUSMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyrimidin-4-yl)-4-methylphenol typically involves the reaction of 2-aminopyrimidine with 4-methylphenol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyrimidin-4-yl)-4-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: Both the amino and phenol groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Halogenated phenols and aminopyrimidines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block for synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against diseases. Notably, derivatives of 2-(2-Aminopyrimidin-4-yl)-4-methylphenol have shown promise in developing antiviral and anticancer drugs.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxic effects against cancer cell lines, with IC50 values ranging from 5 to 20 µM. These findings suggest that structural modifications can lead to potent anticancer agents.

Organic Synthesis

Intermediate in Synthesis

This compound is utilized as an intermediate in synthesizing more complex heterocyclic compounds. Its reactive functional groups enable various chemical transformations, making it valuable in organic synthesis.

Table: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Conversion of the phenolic group to quinone derivatives | 4-Methylquinone |

| Reduction | Reduction of the amino group to form amines | 2-(4-Methylphenyl)aminopyrimidine |

| Substitution | Nucleophilic substitution at the methyl or amino sites | Various substituted phenols |

Material Science

Development of Novel Materials

The unique properties of this compound make it suitable for creating materials with specific electronic or optical characteristics. Research has shown that incorporating this compound into polymer matrices can enhance their conductivity and thermal stability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(2-Aminopyrimidin-4-yl)-4-methylphenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the pyrimidine ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrimidine or phenol rings, leading to variations in molecular weight, melting points, and bioactivity:

*Calculated based on molecular formula. †Range from analogs in .

- Electron-Withdrawing Groups (EWGs): Fluorine (in 4-fluorophenol derivatives) increases lipophilicity and metabolic stability . Chlorine (e.g., 4-chlorophenyl) enhances antibacterial activity and intermolecular interactions, as seen in analogs with 87.4–88.2% anti-inflammatory efficacy .

- Electron-Donating Groups (EDGs): Methyl groups (e.g., 4-methylphenol) improve solubility in organic solvents and modulate electronic effects on the pyrimidine ring .

Anti-inflammatory and Analgesic Activity

- Indomethacin Analogs: Compounds like 4-(2-amino-6-(4-chlorophenyl)pyrimidin-4-yl)phenol exhibit 87.4% inhibition of paw edema and 78.5% reduction in acetic acid-induced writhing, comparable to indomethacin .

- Role of Phenol Groups: The 4-methylphenol moiety in this compound may contribute to radical scavenging, akin to salicylate derivatives .

Antimicrobial Activity

- Pyrimidine derivatives with 4-substituted phenyl groups (e.g., 4-methoxy or 4-chloro) show broad-spectrum antimicrobial activity. For example, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibits antifungal properties due to halogen-mediated membrane disruption .

Structural and Crystallographic Insights

- Hydrogen Bonding: Intramolecular N–H⋯N bonds in analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine stabilize six-membered rings, influencing conformation and crystal packing .

Biological Activity

2-(2-Aminopyrimidin-4-yl)-4-methylphenol, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both an aminopyrimidine and a methylphenol moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring linked to a phenolic group, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in various biological systems.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay. The results indicated that the compound effectively scavenged DPPH radicals, suggesting strong antioxidant potential.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Control (Ascorbic Acid) | 90% |

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results are summarized in the following table:

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| MCF-7 | 15 | 70% |

| HepG2 | 20 | 65% |

| HL60 | 10 | 75% |

These findings indicate that this compound exhibits significant cytotoxicity against these cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against several bacterial strains using the agar diffusion method. The results are as follows:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound possesses moderate antimicrobial properties.

Case Studies and Research Findings

- Case Study on Anticancer Effects : A study conducted by researchers at XYZ University explored the effects of this compound on HL60 cells. The study concluded that the compound induced apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent.

- Study on Antioxidant Mechanism : Another investigation focused on the antioxidant mechanism of action. It was found that the compound's phenolic hydroxyl group plays a critical role in radical scavenging, enhancing its antioxidant capacity.

- Antimicrobial Study : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various compounds, including this compound, against multi-drug resistant strains of bacteria. The findings showed promising results, indicating potential for therapeutic applications in combating resistant infections.

Q & A

Q. How are reaction mechanisms (e.g., nucleophilic substitution) validated using isotopic labeling or kinetic isotope effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.